Cas no 325780-94-7 (4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine)
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine
- 4-chloro-5-methyl-2-(methylsulfonyl)-Pyrimidine
- 4-chloro-5-methyl-2-methylsulfonylpyrimidine
- RW2635
- SCHEMBL22489959
- 325780-94-7
- DB-028811
- CS-0143985
- MFCD14584423
- A875578
- AS-76794
- 4-Chloro-2-methanesulfonyl-5-methylpyrimidine
- DTXSID70460879
- AKOS015998714
-
- MDL: MFCD14584423
- Inchi: 1S/C6H7ClN2O2S/c1-4-3-8-6(9-5(4)7)12(2,10)11/h3H,1-2H3
- InChI Key: WIBJFLAPPUYODA-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=NC(=N1)S(C)(=O)=O
Computed Properties
- Exact Mass: 205.99200
- Monoisotopic Mass: 205.9916763g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 68.3Ų
Experimental Properties
- Density: 1.416
- PSA: 68.30000
- LogP: 1.92270
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 210623-1g |
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine |
325780-94-7 | 95% | 1g |
£281.00 | 2022-02-28 | |
| Alichem | A089005198-5g |
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine |
325780-94-7 | 95% | 5g |
$1234.80 | 2023-09-02 | |
| Matrix Scientific | 120899-1g |
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, 97% |
325780-94-7 | 97% | 1g |
$645.00 | 2023-09-06 | |
| Matrix Scientific | 120899-5g |
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, 97% |
325780-94-7 | 97% | 5g |
$3150.00 | 2023-09-06 | |
| Chemenu | CM167305-5g |
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine |
325780-94-7 | 95% | 5g |
$805 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE811-200mg |
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine |
325780-94-7 | 95+% | 200mg |
809.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE811-50mg |
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine |
325780-94-7 | 95+% | 50mg |
323.0CNY | 2021-07-14 | |
| abcr | AB588581-250mg |
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine; . |
325780-94-7 | 250mg |
€286.00 | 2024-07-20 | ||
| abcr | AB588581-1g |
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine; . |
325780-94-7 | 1g |
€615.30 | 2024-07-20 | ||
| Chemenu | CM167305-250mg |
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine |
325780-94-7 | 95% | 250mg |
$151 | 2023-02-18 |
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine Suppliers
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine
Professional Introduction to 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine (CAS No. 325780-94-7)
4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine, with the CAS number 325780-94-7, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic compound features a pyrimidine core, which is a crucial structural motif in numerous biologically active molecules. The presence of a chloro substituent at the 4-position and a methylsulfonyl group at the 2-position imparts unique reactivity and functionality, making it a valuable intermediate in the synthesis of various pharmacologically relevant compounds.
The compound's structure is highly versatile, allowing for further functionalization through nucleophilic substitution reactions. The chloro group can be readily displaced by amines, alcohols, or other nucleophiles, enabling the construction of more complex molecular architectures. Similarly, the methylsulfonyl group can participate in various transformations, including reduction to methylsulfanyl or oxidation to sulfonyl chloride derivatives. These characteristics make 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine an indispensable building block in drug discovery and development pipelines.
In recent years, there has been growing interest in pyrimidine derivatives as therapeutic agents due to their broad spectrum of biological activities. For instance, studies have highlighted the potential of pyrimidine-based compounds in oncology, antiviral therapy, and anti-inflammatory applications. The specific substitution pattern of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine aligns well with these trends, as it provides a scaffold that can be modified to target specific disease pathways.
One notable area of research involves the use of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling and are frequently dysregulated in cancer. By incorporating this compound into drug candidates, researchers aim to disrupt aberrant signaling pathways that contribute to tumor growth and progression. Preliminary studies have demonstrated promising results in vitro, suggesting that derivatives of this compound may exhibit potent inhibitory activity against certain kinases.
Another emerging application is in the realm of antiviral drugs. Pyrimidine derivatives have shown efficacy against a variety of viral infections by interfering with viral replication cycles. The structural features of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine make it an attractive candidate for designing novel antiviral agents. Specifically, modifications to its core structure could enable it to mimic or inhibit essential viral enzymes, thereby preventing viral propagation.
The synthesis of 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine involves multi-step organic transformations that highlight its synthetic utility. A common synthetic route begins with the condensation of malononitrile with ethyl acetoacetate under basic conditions to form a pyrimidine intermediate. Subsequent chlorination and methanesulfonation yield the desired product. This methodological approach underscores the compound's accessibility and scalability for industrial applications.
In conclusion, 4-Chloro-5-methyl-2-(methylsulfonyl)pyrimidine (CAS No. 325780-94-7) is a versatile and pharmacologically relevant compound with significant potential in pharmaceutical research and drug development. Its unique structural features enable diverse functionalization strategies, making it a valuable intermediate for synthesizing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for pyrimidine derivatives, compounds like this will undoubtedly play a pivotal role in advancing medicinal chemistry and improving patient outcomes.
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